

Unraveling the Intricacies of 360A Iodide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 360A iodide

Cat. No.: B2487979

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This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanisms of action of **360A iodide**, a potent telomerase inhibitor and G-quadruplex stabilizer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

360A iodide, with the formal name 3,3'-[2,6-pyridinediylbis(carbonylimino)]bis[1-methyl-quinolinium, diiodide], is a complex organic molecule. Its structure is defined by a central pyridine ring linked to two quinolinium moieties through amide bonds. The positive charges on the quinolinium nitrogen atoms are balanced by two iodide counter-ions.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 737763-37-0 | [1] |
| Molecular Formula | C ₂₇ H ₂₃ N ₅ O ₂ • 2I | [1] |
| Formula Weight | 703.3 g/mol | [1] |
| SMILES | <chem>C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5--INVALID-LINK--C.[I-].[I-]</chem> | [2] |
| Solubility | DMSO: Slightly Soluble (0.1-1 mg/ml) | [1] |

Below is a two-dimensional representation of the chemical structure of **360A iodide**.

The image you are requesting does not exist or is no longer available.

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Figure 1: Chemical Structure of **360A iodide**

Biological Activity and Mechanism of Action

360A iodide is a highly selective stabilizer of G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and gene promoter regions.[3][4] By stabilizing these structures, **360A iodide** inhibits the activity of telomerase, an enzyme crucial

for maintaining telomere length in cancer cells.[3][4][5] This inhibition of telomerase leads to telomere shortening, genomic instability, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

Quantitative Data on Biological Activity

The inhibitory activity of **360A iodide** has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency as a telomerase inhibitor and its cytotoxic effects on cancer cells.

| Assay/Cell Line | IC ₅₀ Value | Reference |
|----------------------------|------------------------|-----------|
| Telomerase (TRAP-G4 Assay) | 0.3 µM | [1][5] |
| T98G glioma fibroblasts | 4.8 µM | [1] |
| CB193 astrocytoma | 3.9 µM | [1] |
| U-118 MG glioma | 8.4 µM | [1] |
| Primary human astrocytes | 17.4 µM | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of **360A iodide**.

Telomerase Repeated Amplification Protocol (TRAP) Assay

The TRAP assay is a standard method to measure telomerase activity. A modified version, the TRAP-G4 assay, is specifically designed to screen for G-quadruplex stabilizing inhibitors of telomerase.

Principle: The assay involves three main steps:

- Telomerase Extension:** In the presence of a cell extract containing telomerase, a synthetic DNA primer (TS primer) is extended with telomeric repeats (GGTTAG). G-quadruplex stabilizing compounds will inhibit this extension.

- PCR Amplification: The extended products are then amplified by PCR.
- Detection: The PCR products are visualized by electrophoresis, typically on a polyacrylamide gel. A decrease in the intensity of the characteristic 6-base pair ladder indicates inhibition of telomerase activity.

Detailed Protocol: A detailed protocol for the TRAP assay can be found in the publication by Mender and Shay (2015).[6] For screening G-quadruplex ligands like **360A iodide**, a modified TS primer containing a G-quadruplex-forming sequence is often used.

Cell Viability Assay

The effect of **360A iodide** on the viability of cancer cells is commonly assessed using a WST-1 or similar metabolic assay.

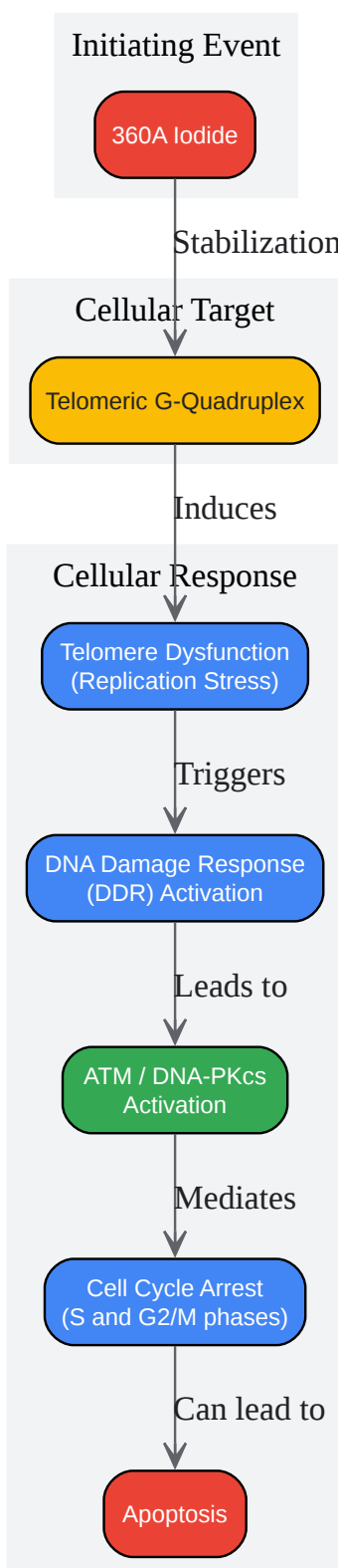
Principle: The WST-1 reagent is a water-soluble tetrazolium salt that is cleaved to a formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

- Seed cells in a 96-well plate at a predetermined density.
- After allowing the cells to adhere, treat them with a range of concentrations of **360A iodide**. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the WST-1 reagent to each well and incubate for 1-4 hours.
- Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

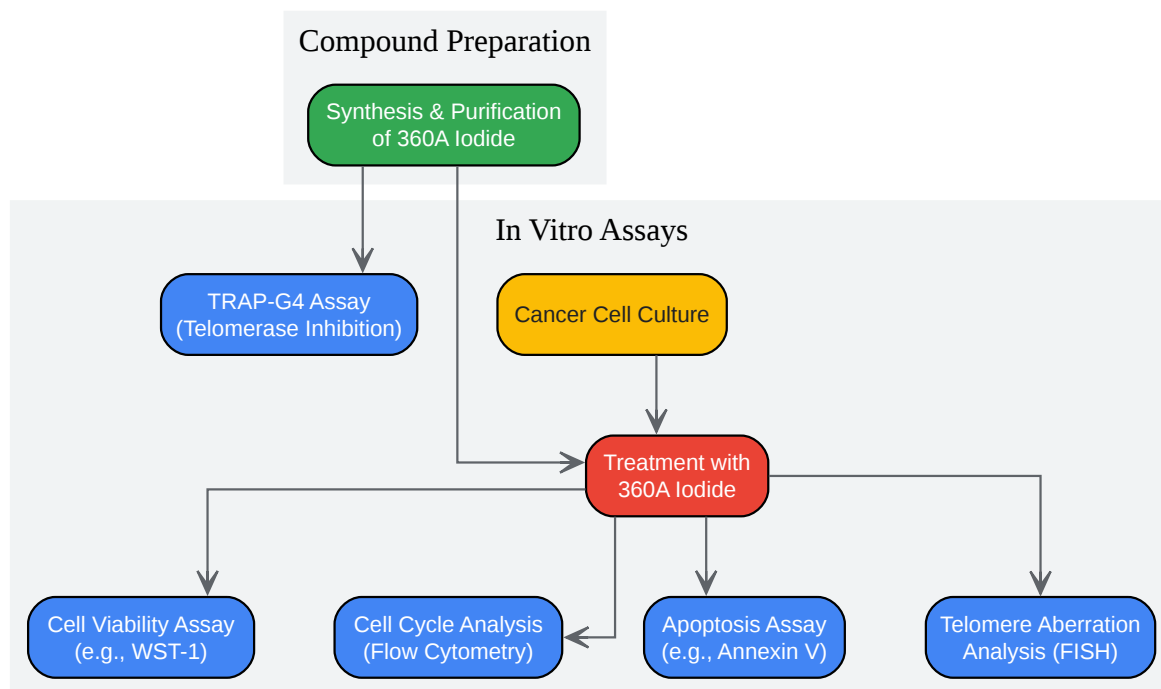
Signaling Pathway and Experimental Workflow

The stabilization of G-quadruplexes by **360A iodide** at telomeres triggers a DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating the effects of **360A iodide**.



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Figure 2: Proposed signaling pathway of **360A iodide**-induced DNA damage response.



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Figure 3: General experimental workflow for characterizing **360A iodide**.

A iodide.

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